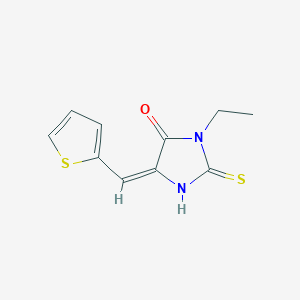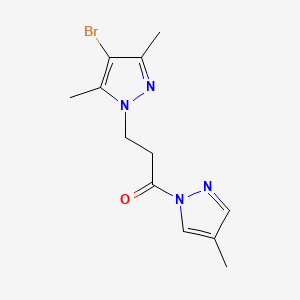![molecular formula C17H17F3N4O5S B10942839 methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10942839.png)
methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a pyrazole ring substituted with a trifluoromethyl group, a nitro group, and a methyl group. This compound also contains a benzothiophene ring system, which is fused with a tetrahydro structure. The presence of multiple functional groups makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. The nitro group is added through nitration reactions using nitric acid and sulfuric acid.
The benzothiophene ring is synthesized through cyclization reactions involving thiophenols and α-haloketones. The final step involves the coupling of the pyrazole and benzothiophene intermediates through acylation reactions using acyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The trifluoromethyl group can undergo reduction reactions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and other reducing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Fluoromethyl derivatives: Formed from the reduction of the trifluoromethyl group.
Substituted pyrazoles: Formed from electrophilic substitution reactions.
Scientific Research Applications
METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-({2-[5-METHYL-4-NITRO-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- METHYL 2-({2-[5-METHYL-4-AMINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
The presence of the trifluoromethyl group in METHYL 2-({2-[5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE imparts unique properties such as increased lipophilicity and metabolic stability. The combination of the nitro group and the trifluoromethyl group enhances the compound’s reactivity and potential bioactivity compared to similar compounds.
Properties
Molecular Formula |
C17H17F3N4O5S |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
methyl 2-[[2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H17F3N4O5S/c1-8-13(24(27)28)14(17(18,19)20)22-23(8)7-11(25)21-15-12(16(26)29-2)9-5-3-4-6-10(9)30-15/h3-7H2,1-2H3,(H,21,25) |
InChI Key |
RYBNKQPZUXCNOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10942762.png)


![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10942779.png)
![5-(2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10942787.png)
![2-[(Biphenyl-4-yloxy)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10942794.png)
![{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10942797.png)
![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10942801.png)
![2-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B10942805.png)

![methyl 9-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10942816.png)
![N-cyclododecyl-5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B10942818.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B10942821.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942826.png)
